molecular formula C11H11BO3 B009833 (2-methoxynaphthalen-1-yl)boronic Acid CAS No. 104116-17-8

(2-methoxynaphthalen-1-yl)boronic Acid

Cat. No.: B009833
CAS No.: 104116-17-8
M. Wt: 202.02 g/mol
InChI Key: NHVWTZOWDLOBBS-UHFFFAOYSA-N
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Description

(2-Methoxynaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative of naphthalene, featuring a methoxy group at the second position and a boronic acid group at the first position. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxynaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methoxynaphthalene with triisopropyl borate in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and requires heating to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of reagents and solvents is a common practice to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxynaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in N-arylation reactions.

    Bases: Such as potassium carbonate and sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of (2-methoxynaphthalen-1-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Uniqueness: (2-Methoxynaphthalen-1-yl)boronic acid is unique due to the presence of the methoxy group at the second position, which can influence its reactivity and selectivity in various chemical reactions. This structural feature can enhance its utility in the synthesis of complex molecules and materials .

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVWTZOWDLOBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400748
Record name (2-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104116-17-8
Record name (2-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104116-17-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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